Iofetamine hydrochloride I 123, often abbreviated as IMP, is a radiopharmaceutical used in cerebral perfusion imaging with single photon emission computed tomography (SPECT) [, , ]. It serves as an alternative to Positron Emission Tomography (PET) for assessing cerebral blood flow, offering advantages due to the wider availability of SPECT and its complementary role in visualizing brain anatomy alongside X-ray computed tomography (CT) or magnetic resonance imaging (MRI) [].
Iofetamine hydrochloride, chemically known as N-isopropyl-p-iodoamphetamine hydrochloride, is a radiopharmaceutical compound primarily utilized in cerebral blood perfusion imaging. It is labeled with the radioactive isotope iodine-123, making it suitable for single-photon emission computed tomography (SPECT) imaging. This compound plays a significant role in diagnosing and evaluating neurological conditions such as stroke, epilepsy, and Alzheimer's disease .
Iofetamine is classified as a radiopharmaceutical and falls under the category of amphetamines due to its structural similarities. It is derived from phenylacetone through a series of synthetic steps involving reductive amination and iodination. The compound's ability to cross the blood-brain barrier allows it to be effectively used in neuroimaging applications .
The synthesis of iofetamine hydrochloride involves several key steps:
Alternative synthetic routes include the condensation of p-iodophenylacetic acid with acetic anhydride, followed by reductive amination with isopropylamine to yield iofetamine .
Iofetamine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Iofetamine exerts its effects by mimicking endogenous neurotransmitters, particularly serotonin and norepinephrine. Its lipophilic nature enables it to cross the blood-brain barrier and be taken up by presynaptic terminals of neurons. Once inside the neurons, it is stored in synaptic vesicles and released during neuronal activity. The radioactive iodine-123 emits gamma photons that are detected by SPECT imaging, providing a three-dimensional representation of cerebral blood flow and neuronal activity .
Iofetamine I-123 is widely used in scientific research and clinical applications:
The development of cerebral perfusion tracers originated from structural modifications of amphetamine to enhance blood-brain barrier (BBB) penetration and neuronal binding. Amphetamine's core structure—a phenethylamine backbone with methyl substitutions—proved ideal for radiopharmaceutical adaptation due to its inherent lipophilicity and affinity for monoamine transporters. Early attempts utilized carbon-11 labeled amphetamines, but their short half-life (20 minutes) limited clinical utility. This prompted research into halogenated derivatives, where iodine-123 (half-life 13.2 hours, gamma emission 159 keV) emerged as the optimal radionuclide for single-photon emission computed tomography (SPECT) compatibility [1] [3].
Iofetamine (N-isopropyl-4-iodoamphetamine, IMP) represented a strategic advancement over initial iodinated tracers like iodoantipyrine. The isopropyl modification significantly increased lipid solubility (Log P = 3.5), facilitating near-complete first-pass extraction (85-95%) across the BBB [1] [4]. Crucially, iofetamine's mechanism involves both passive diffusion and interaction with neurotransmitter systems—it inhibits serotonin/norepinephrine reuptake and induces monoamine release, enabling neuronal retention beyond initial perfusion [1]. This dual perfusion/neurotransmitter binding characteristic distinguished it from purely flow-dependent agents.
Table 1: Evolution of Amphetamine-Derived Cerebral Perfusion Tracers
Compound | Radiolabel | Key Structural Features | BBB Penetration Efficiency | Primary Limitations |
---|---|---|---|---|
d-Amphetamine | Carbon-11 | Unsubstituted phenethylamine | Moderate (~65%) | Short half-life (20 min), rapid metabolism |
Iodoantipyrine | Iodine-125 | Non-amphethamine iodinated structure | Low (~25%) | Low neuronal retention, high washout |
HIPDM | Iodine-123 | Dianiline derivative | High (~80%) | Slow brain clearance, complex kinetics |
Iofetamine (IMP) | Iodine-123 | N-isopropyl-4-iodoamphetamine | Very High (90-95%) | Moderate deiodination in vivo |
Iofetamine was specifically engineered to exploit the "chemical microembolism" principle, where high first-pass extraction allows cerebral distribution proportional to regional blood flow. Its molecular design prioritized three pharmacokinetic parameters: 1) Lipid solubility: Octanol-water partition coefficient >100, enabling rapid diffusion through endothelial membranes [1] [8]; 2) Moderate protein binding (<10%), ensuring sufficient free fraction for brain uptake [1]; and 3) Metabolic stability: Deiodination occurs slower than brain uptake kinetics (t1/2 deiodination = 30 min vs. brain uptake t1/2 = 2 min) [3] [7].
Validation studies established iofetamine's quantitative accuracy. Comparative PET-SPECT studies demonstrated strong correlation (r=0.93) between iodine-123-IMP SPECT cerebral blood flow (CBF) values (47.3 mL/100g/min) and gold-standard oxygen-15-water PET measurements (57.6 mL/100g/min) [2]. Crucially, autoradiographic studies in rat models confirmed identical perfusion maps between iofetamine and microspheres, validating its use for quantitative lCBF mapping [4]. The tracer's unique retention mechanism involves intracellular protonation at physiological pH, trapping it within neurons—a phenomenon leveraged in delayed imaging protocols (up to 60 minutes post-injection) without significant redistribution [1] [7].
Table 2: Blood-Brain Barrier Transport Characteristics of Iofetamine
Parameter | Value | Measurement Method | Clinical Significance |
---|---|---|---|
Permeability-Surface Area (PS) Product | 0.48 mL/g/min | In situ rat brain perfusion | Defines extraction efficiency at normal flow rates |
First-Pass Extraction Fraction | 92-95% | Carotid bolus technique | Enables accurate flow quantification |
Neutral Fraction (fn) | >0.99 at pH 7.4 | pH partitioning assay | Minimizes ionization-mediated trapping in blood |
Free Fraction (fu) | 0.91-0.96 | Equilibrium dialysis | Maximizes bioavailable tracer |
Brain Uptake Half-Time | <2 minutes | Dynamic SPECT acquisition | Suitable for clinical imaging protocols |
Iofetamine's regulatory journey exemplified emerging frameworks for radiopharmaceuticals. FDA approval (1987 under brand name SPECTamine®) was granted based on multicenter trials establishing diagnostic equivalence for stroke localization compared to CT/MRI, with additional indications for complex partial seizures and Alzheimer's disease [1] [6]. Its approval marked the first dedicated cerebral perfusion SPECT tracer, triggering regulatory refinements:
Mechanism-Based Indications: Approval specifically cited iofetamine's dual perfusion/neurotransmitter binding as pharmacodynamic rationale for seizure focus detection—a precedent for later neuroreceptor tracers [1].
Orphan Designation Leverage: Prior orphan status for Alzheimer's diagnostics facilitated accelerated review, establishing a pathway for subsequent neuroimaging agents like florbetapir [9].
The EMA approval (1991) required additional stability studies under temperate storage conditions, reflecting regional regulatory divergence. Both agencies mandated thyroid blockade protocols (e.g., potassium perchlorate) to mitigate free iodide accumulation—a requirement later standardized for all radioiodinated pharmaceuticals [3] [7]. Iofetamine's approval catalyzed the 1990 FDA guidance distinguishing perfusion tracers from therapeutic radiopharmaceuticals in manufacturing requirements [1].
Table 3: Regulatory Milestones for Iofetamine and Contemporary Tracers
Tracer | Initial FDA Approval | Key Indications | Regulatory Designations | Approval Impact |
---|---|---|---|---|
Iofetamine (123I) | 1987 | Stroke localization, Complex partial seizures, Alzheimer's Dx | Orphan Drug (Alzheimer's) | First dedicated cerebral perfusion SPECT agent |
Tc-99m HMPAO | 1990 | Cerebral perfusion, Epilepsy focus | - | Established technetium-based alternatives |
FDG (18F) | 1994 | Oncology, Epilepsy, Dementia | Breakthrough Therapy | PET neuroimaging standard |
Flortaucipir (18F) | 2020 | Alzheimer's tau pathology | Accelerated Approval | Validated mechanism-based neuroimaging |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7